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Introduction

CD33, a sialic acid-binding immunoglobulin-like lectin, is a transmembrane receptor primarily
expressed on myeloid cells, including microglia in the brain.[1][2][3] Genetic studies have
identified a single nucleotide polymorphism (SNP), rs12459419, located at the 5' splice site of
CD33's exon 2, which influences the risk of late-onset Alzheimer's disease (AD).[1][2] The
protective allele of this SNP promotes the skipping of exon 2 during pre-mRNA splicing,
resulting in a truncated protein isoform known as CD33AE2 or D2-CD33.[1][2][4] This isoform
lacks the V-set immunoglobulin domain, which is responsible for sialic acid binding.[2][3][4] The
full-length isoform is referred to as CD33M. The altered function of the CD33AE2 isoform is
believed to modulate microglial activity, representing a potential therapeutic avenue for
neurodegenerative diseases.

CRISPR-based technologies, including conventional CRISPR/Cas9 and adenine base editors
(ABEs), offer powerful tools to model and induce CD33 exon 2 skipping.[5][6] These methods
allow for the precise genetic modification of the CD33 locus to study the functional
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consequences of exon 2 skipping in relevant cell types and to develop novel therapeutic
strategies.

These application notes provide an overview of the experimental workflows, detailed protocols,
and data interpretation for using CRISPR to model CD33 exon 2 skipping.

Data Presentation
Table 1: Quantitative Analysis of CD33 Exon 2 Skipping
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Table 2: Functional Outcomes of CD33 Exon 2 Skipping
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Effect of Exon 2
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Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Deletion of CD33
Exon 2 in a Myeloid Cell Line (e.g., ML-1)

This protocol describes the generation of a cell line that exclusively expresses the CD33AE2
isoform through CRISPR/Cas9-mediated deletion of exon 2.[11]

Materials:

e ML-1 cells

e Cas9 nuclease

» Two guide RNAs (gRNAs) flanking exon 2 of the CD33 gene
o Electroporation system (e.g., Lonza Nucleofector)

e FACS buffer (e.g., PBS with 2% FBS)

» Antibodies for flow cytometry: Anti-CD33 (clone HIM3-4, recognizing the C2-set domain) and
an isotype control
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Cell sorting instrument
Genomic DNA extraction kit
PCR reagents for genotyping

Sanger sequencing reagents

Procedure:

gRNA Design and Synthesis: Design two gRNAs that target the intronic regions flanking
exon 2 of the CD33 gene. Utilize online design tools that minimize off-target effects.[12][13]
[14] Synthesize the gRNAs.

Cell Culture: Culture ML-1 cells in appropriate media and conditions.
CRISPR/Cas9 Delivery:

o Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating the Cas9 protein with
the two gRNAs.

o Electroporate the ML-1 cells with the Cas9 RNP complex using a pre-optimized
electroporation protocol.[15]

Single-Cell Cloning: After electroporation, perform single-cell sorting into 96-well plates to
isolate and expand individual clones.

Genotyping:

o

Once clones have expanded, extract genomic DNA.

[e]

Perform PCR using primers that flank the targeted region to amplify the genomic locus.

o

Analyze the PCR products by gel electrophoresis to identify clones with a smaller
fragment size, indicative of exon 2 deletion.

o

Confirm the precise deletion by Sanger sequencing of the PCR products.
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» Validation of CD33AE2 Expression:

o Flow Cytometry: Stain the successfully edited clones with an anti-CD33 antibody that
recognizes an epitope outside of exon 2 (e.g., the C2-set domain encoded by exon 3).[4]
This will confirm the continued expression of the truncated CD33 protein.

o RT-qPCR: Design primers that can distinguish between the full-length CD33 and the
CDS33AEZ2 transcript to quantify the level of exon 2 skipping at the mRNA level.[3]

o Western Blot: Use an antibody targeting the C-terminal portion of CD33 to detect the size
difference between the full-length and the AE2 protein isoforms.[6]

Protocol 2: Adenine Base Editing (ABE) to Induce CD33
Exon 2 Skipping

This protocol utilizes an adenine base editor (ABE) to introduce a point mutation in the splice
acceptor site of exon 2, leading to its exclusion from the mature mRNA transcript.[5]

Materials:

Target cells (e.g., CD34+ HSPCs, iPSCs)

o« ABE8e mRNA

o sgRNA targeting the splice acceptor site of CD33 exon 2

o Electroporation system

o Cell culture reagents

o Genomic DNA extraction kit

» PCR reagents for amplification of the target region

e Sanger sequencing or Next-Generation Sequencing (NGS) for editing efficiency analysis

o RT-gPCR reagents for splicing analysis

© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5190023/
https://www.jneurosci.org/content/33/33/13320
https://www.researchgate.net/publication/339346944_The_CD33_splice_isoform_lacking_exon_2_as_therapeutic_target_in_human_acute_myeloid_leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC11490927/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861398?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Procedure:

» SgRNA Design: Design an sgRNA that targets the adenine within the splice acceptor site of
CD33 exon 2. The goal is to convert this adenine to a guanine.[5]

o Cell Preparation: Prepare the target cells for electroporation. For CD34+ HSPCs, this may
involve thawing and pre-stimulation.

o ABE Delivery:
o Prepare the ABE RNP complex by incubating ABE8e mRNA and the specific SgRNA.
o Deliver the ABE RNP complex into the target cells via electroporation.

» Assessment of Editing Efficiency:

o After a suitable incubation period (e.g., 72 hours), harvest a portion of the cells and extract
genomic DNA.

o Amplify the targeted region by PCR.

o Determine the A-to-G conversion efficiency using Sanger sequencing and analysis of the
chromatogram, or by deep sequencing for more quantitative results.

e Analysis of Exon 2 Skipping:
o Harvest another portion of the cells for RNA extraction and cDNA synthesis.

o Perform RT-gPCR using primers that can differentiate between the full-length CD33 and
the CD33AE2 transcripts to quantify the extent of exon 2 skipping.

Protocol 3: Quantification of CD33 Isoforms by RT-gPCR

This protocol allows for the relative quantification of CD33 transcripts with and without exon 2.
Materials:

¢ RNA extraction kit
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cDNA synthesis kit

gPCR instrument

SYBR Green or TagMan-based gPCR master mix

Primers for total CD33, D2-CD33, and a housekeeping gene.[3]

o Total CD33 (exons 4-5): Fwd: 5'-TGTTCCACAGAACCCAACAA-3', Rev: 5'-
GGCTGTAACACCAGCTCCTC-3

o D2-CD33 (spanning exon 1-3 junction): Fwd: 5-CCCTGCTGTGGGCAGACTTG-3'
Procedure:

e RNA Extraction and cDNA Synthesis: Extract total RNA from the experimental and control
cells and reverse transcribe it into cDNA.

o (PCR Reaction Setup: Set up gPCR reactions for each sample in triplicate for total CD33,
D2-CD33, and a reference gene (e.g., GAPDH, ACTB).

e PCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
o Data Analysis:
o Calculate the Ct values for each target.

o Determine the relative expression of D2-CD33 as a proportion of total CD33 expression,
normalized to the housekeeping gene using the AACt method.

Visualizations
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Caption: CD33 pre-mRNA splicing pathway leading to two main isoforms.
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Caption: Experimental workflow for CRISPR-mediated CD33 exon 2 skipping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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